Walphos SL-W009-1

Description

Significance of Enantioselective Synthesis in Contemporary Chemistry

Enantioselective synthesis, the process of preferentially producing one of two mirror-image isomers (enantiomers) of a chiral molecule, is of paramount importance in modern chemistry. acs.orgchinesechemsoc.org This significance stems from the distinct biological activities often exhibited by enantiomers. In pharmaceuticals, for instance, one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. Consequently, the ability to synthesize single enantiomers is crucial for drug development and other fields such as agrochemicals and materials science. acs.orgchinesechemsoc.org Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, has emerged as a powerful and efficient tool for this purpose. acs.orgchinesechemsoc.org

Evolution of Chiral Ligand Design and Development

The success of asymmetric catalysis is intrinsically linked to the design and development of chiral ligands. pnas.orgutexas.eduroutledge.com These organic molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. pnas.org Early efforts in the mid-20th century laid the groundwork, but the field experienced a significant acceleration with the introduction of C2-symmetric diphosphine ligands like DIOP in the 1970s. utexas.edu This design concept, where the ligand possesses a twofold axis of symmetry, proved to be highly effective in reducing the number of possible reaction pathways and simplifying mechanistic studies. utexas.edu

Over the decades, ligand design has evolved from being largely empirical to a more rational, albeit still complex, process. pnas.org Key developments include the introduction of "privileged ligands," which are effective for a wide range of reactions, and the concept of modularity, allowing for the systematic variation of ligand structure to optimize catalytic performance. utexas.edu This evolution has led to a vast and diverse library of chiral ligands, each with unique steric and electronic properties tailored for specific catalytic transformations. routledge.com

Overview of Ferrocene-Based Chiral Ligands

Among the various classes of chiral ligands, those based on ferrocene (B1249389) have garnered significant attention and proven to be exceptionally versatile and effective in asymmetric catalysis. acs.orgresearchgate.net The unique "sandwich" structure of ferrocene, consisting of an iron atom situated between two cyclopentadienyl (B1206354) rings, provides a rigid and sterically demanding scaffold. acs.orgacs.org This rigidity, coupled with the ease of functionalization of the cyclopentadienyl rings, makes ferrocene an ideal platform for constructing chiral ligands. acs.orgacs.org

Planar Chirality in Ferrocene Derivatives

A key feature of many ferrocene-based ligands is planar chirality. acs.orgresearchgate.net This type of chirality arises when a molecule has a plane of symmetry that is broken by the substitution pattern. In the case of ferrocene, introducing two different substituents on one of the cyclopentadienyl rings renders the molecule chiral. acs.org This planar chirality is a stable stereochemical element that does not readily racemize. acs.org The absolute configuration of planar chiral ferrocenes is typically designated using the (Rp)/(Sp) or (RFc)/(SFc) nomenclature to distinguish it from central chirality. researchgate.netnih.gov The presence of planar chirality has been shown to be a crucial factor in achieving high levels of enantioselectivity in a variety of catalytic reactions. researchgate.netresearchgate.net

Historical Context and Key Families of Ferrocenyl Diphosphines

The history of ferrocenyl diphosphine ligands dates back to the discovery of ferrocene itself. wikipedia.org The first chiral ferrocene was resolved in 1959, paving the way for the development of chiral ferrocenyl ligands. acs.org A major breakthrough came with the synthesis of Ugi's amine, a key intermediate that facilitated the preparation of a wide range of chiral ferrocenyl phosphines. acs.org

Several key families of ferrocenyl diphosphine ligands have emerged over the years, each with its own distinct structural features and applications. The Josiphos family of ligands, for example, has been successfully applied on an industrial scale for the synthesis of important products like (S)-metolachlor. wikipedia.org Another prominent family is the Walphos ligands, which have also demonstrated significant utility in various catalytic processes. nih.govacs.org These ligand families highlight the power of the ferrocene scaffold in creating highly effective and versatile catalysts for asymmetric synthesis.

Positioning of Walphos SL-W009-1 within the Walphos Ligand Family and Broader Chiral Ligand Landscape

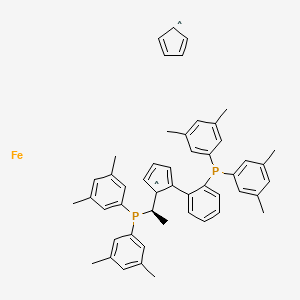

The Walphos ligand family, first introduced in the early 2000s, represents a significant contribution to the field of asymmetric catalysis. chemblink.com These ligands are characterized by a ferrocenyl backbone that imparts rigidity and two distinct phosphine (B1218219) groups, which create a unique steric and electronic environment. chemblink.com Within this family, Walphos SL-W009-1, chemically known as (R)-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine, is a notable member. doi.orgsolvias.com

The Walphos ligands were initially developed for asymmetric hydrogenations, where they have shown high enantioselectivities. nih.gov Their success, however, extends to a range of other enantioselective catalytic reactions, establishing them as a "privileged" class of ligands. nih.gov The modular nature of the Walphos synthesis allows for the fine-tuning of their properties by varying the substituents on the phosphine groups. Walphos SL-W009-1, with its bulky di(3,5-xylyl)phosphino groups, exemplifies this design principle.

In the broader landscape of chiral ligands, Walphos SL-W009-1 and its congeners are considered highly effective for various transformations. They are part of a larger group of ferrocene-based diphosphine ligands that have proven their mettle in both academic research and industrial applications. chemblink.comgoogle.com

Scope and Research Focus of Walphos SL-W009-1 in Academic Endeavors

Research involving Walphos SL-W009-1 has primarily focused on its application in asymmetric catalysis. researchgate.netresearchgate.net A key area of investigation has been its use in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of olefins and ketones, where it has been shown to induce high enantioselectivities. nih.govacs.org

Properties

InChI |

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVINOGJFWZOP-CHKASDEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Walphos Sl W009 1 and Its Analogues

Historical and Pioneering Synthetic Routes to Walphos Ligands

The development of the Walphos ligand family was a significant advancement in the field of asymmetric catalysis. acs.org These ligands were originally designed for asymmetric hydrogenations, where they form eight-membered chelate rings upon coordination to a transition metal, positioning the ligand cis to the metal center. acs.org The initial synthetic strategies established a foundation for the modular and highly flexible routes that are now employed. A key feature of the Walphos ligands is their phenylferrocenylethyl backbone, which is constructed in a multi-step sequence. researchgate.net The success of these ligands in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of olefins and ketones, achieving high enantioselectivities, spurred their commercialization and broader application in other enantioselective catalytic reactions. acs.orgresearchgate.net One notable industrial application is the use of a rhodium/Walphos catalyst system for the large-scale production of the renin inhibitor SPP100. researchgate.net

Modular Synthesis Approaches for Walphos SL-W009-1

The synthesis of Walphos SL-W009-1 and its analogues is a prime example of modular synthesis, where different fragments of the molecule can be synthesized separately and then combined. acs.orgyoutube.comyoutube.com This approach provides a high degree of flexibility, allowing for the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. acs.org

Strategies Involving Ferrocene (B1249389) Functionalization and Phosphine (B1218219) Introduction

A central aspect of Walphos synthesis is the functionalization of the ferrocene backbone. researchgate.netscience.gov This typically involves diastereoselective ortho-lithiation of a chiral ferrocene precursor, such as (R)-1-(N,N-dimethylamino)ethylferrocene. nih.govresearchgate.net This step is crucial for establishing the planar chirality of the ligand. researchgate.netuea.ac.uk Following functionalization, the phosphine groups are introduced. This can be achieved through various methods, including the reaction of the lithiated ferrocene with chlorophosphines. acs.orguea.ac.uk For instance, in the synthesis of biferrocene-based analogues, the diastereomerically pure intermediate can be reacted with n-BuLi and then quenched with a chlorophosphine like chlorodiphenylphosphine (B86185) to introduce the first phosphine group. acs.orgacs.org Subsequent oxidation and reaction with a second phosphine can then be used to install the second, different phosphine moiety. acs.orgacs.org

Application of Cross-Coupling Reactions (e.g., Negishi Coupling) in Backbone Assembly

Cross-coupling reactions, particularly the Negishi coupling, are instrumental in assembling the backbone of Walphos ligands and their analogues. acs.orgnih.govresearchgate.netresearchgate.net This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between different ferrocene units or between a ferrocene unit and an aryl group. nih.govresearchgate.netacs.org For example, the Negishi coupling of (R)-1-(N,N-dimethylamino)ethylferrocene with 2-bromoiodoferrocene is a key step in constructing the biferrocene backbone of Walphos analogues. acs.orgnih.gov The choice of catalyst system, such as [Pd2(dba)3]·CHCl3/tris(2-furyl)phosphine (tfp), has been shown to be critical for achieving high yields and diastereoselectivity in these coupling reactions. acs.orgnih.gov The use of Negishi coupling underscores the modularity of the synthesis, enabling the connection of pre-functionalized and distinct ferrocene fragments. nih.govresearchgate.net

Diastereoselective Control in Ligand Synthesis

Achieving a high degree of diastereoselectivity is a critical challenge and a key success in the synthesis of Walphos ligands. nih.govresearchgate.netresearchgate.net The stereochemistry of the final ligand is determined by the chirality of the starting materials and the stereoselectivity of the synthetic steps. In the synthesis of biferrocene-based Walphos analogues, the Negishi coupling of non-racemic and non-identical ferrocene fragments, such as (R)-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene, allows for the diastereoselective formation of the biferrocene backbone. nih.govresearchgate.netnih.gov This control over the stereochemistry is essential for producing ligands with a well-defined three-dimensional structure, which is a prerequisite for high enantioselectivity in catalysis. uea.ac.uk The ability to separate diastereomers, often by chromatography, is also a crucial aspect of obtaining stereochemically pure ligands. acs.org

Synthesis of Related Walphos Analogues and Derivatives

The modular nature of the Walphos synthesis has facilitated the creation of a wide range of analogues and derivatives. researchgate.netresearchgate.netnih.govresearchgate.netacs.org These efforts aim to explore the structure-activity relationship and to develop ligands with improved performance in specific catalytic applications.

Biferrocene-Based Walphos Analogues

A significant area of development has been the synthesis of biferrocene-based Walphos analogues. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org In these derivatives, the phenyl ring of the original Walphos backbone is replaced by a second ferrocene unit. nih.gov The synthesis of these analogues also relies heavily on the Negishi cross-coupling reaction to connect two different ferrocene fragments diastereoselectively. nih.govresearchgate.net For example, coupling (R)-1-(N,N-dimethylamino)ethylferrocene with an enantiopure 2-halo-iodoferrocene derivative yields an unsymmetrically substituted biferrocene backbone. researchgate.net These biferrocene-based ligands have been synthesized and tested in various asymmetric hydrogenations, and their performance has been compared to the original Walphos ligands. nih.govacs.org The structural modifications in the backbone can lead to different coordination geometries and catalytic activities. nih.gov

| Ligand Type | Key Synthetic Strategy | Starting Materials Example | Catalytic Application Example |

| Walphos | Modular synthesis via functionalized ferrocene | Phenylferrocenylethyl backbone precursors | Asymmetric hydrogenation of olefins and ketones researchgate.net |

| Biferrocene-based Walphos | Diastereoselective Negishi coupling | (R)-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene nih.govresearchgate.net | Rhodium-, ruthenium-, and iridium-catalyzed hydrogenation of alkenes and ketones nih.govresearchgate.net |

Introduction of Fluorinated Moieties into Walphos Scaffolds

The incorporation of fluorine atoms or fluorinated groups into the Walphos scaffold is a strategic approach to modulate the ligand's electronic and steric properties. rsc.org Fluorine's high electronegativity (χP = 3.98) and the electron-withdrawing nature of groups like trifluoromethyl (CF3) can significantly alter the electron density at the phosphorus donor atoms. rsc.org This electronic perturbation influences the metal-ligand bonding and, consequently, the reactivity and selectivity of the resulting catalyst. rsc.org

The synthesis of fluorinated Walphos-type ligands is exemplified by their use in asymmetric catalysis. For instance, rhodium complexes featuring chiral Walphos ligands have been successfully employed in the asymmetric hydrogenation of fluorinated substrates, such as cyclic vinyl fluorides, to produce enantiopure fluorine-containing compounds. This demonstrates the compatibility and effectiveness of the Walphos framework in transformations involving fluorinated molecules.

The rationale for introducing fluorine extends beyond electronic tuning. While substituting a hydrogen atom with fluorine results in a minimal steric change (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), the introduction of polyfluoroalkyl groups like CF3 creates significant steric bulk, comparable to an isopropyl group. rsc.org This steric influence can be leveraged to enhance enantioselectivity in catalytic reactions by creating a more defined and constrained chiral pocket around the metal center.

Methods for creating carbon-fluorine bonds are varied, with enantioselective electrophilic fluorination being a prominent area of research. The development of chiral fluorinating agents and transition-metal catalysts for direct fluorination allows for the precise installation of fluorine at stereogenic centers. For ligands like Walphos, the introduction of fluorinated moieties can be achieved by utilizing fluoroaryl building blocks during the ligand synthesis. Polyfluoroarenes, for example, can serve as key components in constructing the ligand framework. researchgate.net The synthesis often involves coupling reactions where a fluorinated aryl group is attached to the ferrocenyl backbone or the phosphine donor itself. researchgate.netresearchgate.net

| Property | Effect of Fluorine/Fluoroalkyl Group | Rationale | Reference |

|---|---|---|---|

| Electronic Properties | Increases electron-withdrawing character of the ligand. | High electronegativity of fluorine (χP = 3.98) and groups like CF3. | rsc.org |

| Steric Hindrance | Minimal for single F atom; significant for groups like CF3. | Van der Waals radii: F (1.47 Å) vs. H (1.20 Å); CF3 group is bulky. | rsc.org |

| Catalytic Activity | Modulates reactivity and selectivity. | Alters metal-ligand bond strength and the chiral environment. | rsc.org |

| Acidity of Proximal Groups | Increases acidity of nearby functional groups (e.g., -OH, -NH). | Powerful inductive electron-withdrawing effect polarizes bonds. | u-tokyo.ac.jp |

Purification and Isolation Techniques for Walphos Ligands in Research Settings

The purification and isolation of Walphos ligands and their analogues are critical steps that impact the reproducibility and efficiency of their catalytic applications. Due to the air-sensitive nature of many phosphine ligands, specialized techniques are often required to obtain pure, well-defined products. google.combeilstein-journals.org

Chromatography: Column chromatography is the most prevalent method for the purification of Walphos ligands in research settings. google.comnih.gov

Silica (B1680970) Gel Chromatography: This is a standard technique used to separate the desired ligand from reaction byproducts and unreacted starting materials. google.comnih.govcaltech.edu The choice of eluent is crucial; mixtures such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727) with a small amount of a tertiary amine like triethylamine (B128534) (TEA) are often used. caltech.eduacs.org The amine is added to prevent the protonation and subsequent oxidation of the basic phosphine ligand on the acidic silica gel surface.

Alumina Chromatography: For certain Walphos analogues, chromatography on neutral or basic aluminum oxide is preferred over silica gel. acs.org This can be particularly useful for highly sensitive phosphines.

Automated Chromatography: Systems like the ISCO automated chromatography platform are used for efficient and reproducible purifications, particularly when dealing with complex mixtures or for scaling up beyond typical lab-scale preparations. google.com

Crystallization: Obtaining the final ligand as a crystalline solid is highly desirable as it ensures high purity and simplifies handling and storage. google.com However, many Walphos ligands are isolated as waxy or glassy solids. google.com The development of synthetic routes that yield crystalline products represents a significant process improvement. google.com Recrystallization from appropriate organic solvents is employed when possible to achieve the highest purity.

Use of Borane (B79455) Adducts: A major challenge in isolating phosphine ligands is their susceptibility to oxidation to the corresponding phosphine oxide. beilstein-journals.org To circumvent this, a common strategy is the in-situ conversion of the final phosphine product to its air-stable phosphine-borane complex by adding a source of borane (e.g., BH3·THF). beilstein-journals.orgrsc.org These phosphine-borane adducts are significantly more stable towards air and can be readily purified by standard silica gel column chromatography without degradation. rsc.org The free phosphine can then be regenerated from the purified adduct when needed, often through a reaction with an amine like DABCO or diethylamine. rsc.org This protection strategy enables easier handling and purification, accelerating access to diverse ligand derivatives. rsc.org

| Technique | Description | Common Practice/Example | Reference |

|---|---|---|---|

| Silica Gel Chromatography | Separation based on polarity using a silica stationary phase. | Eluent systems often include a non-polar solvent (e.g., heptane, hexanes) and a polar solvent (e.g., ethyl acetate), sometimes with added triethylamine to deactivate the silica. | google.comnih.govcaltech.edu |

| Alumina Chromatography | Uses aluminum oxide as the stationary phase, suitable for acid-sensitive compounds. | Used as an alternative to silica gel for purifying sensitive phosphine analogues. | acs.org |

| Crystallization | Purification by precipitating the compound as a solid crystal from a supersaturated solution. | Considered a significant process improvement as it yields a high-purity, stable solid form, though not always achievable. | google.com |

| Protection as Borane Adducts | In-situ conversion of the air-sensitive phosphine to an air-stable phosphine-borane complex. | The adduct is purified via column chromatography and the protecting group is removed later to yield the pure phosphine. | beilstein-journals.orgrsc.org |

Coordination Chemistry and Catalyst Design with Walphos Sl W009 1

Ligand Architecture and Stereochemical Features of Walphos SL-W009-1

Walphos SL-W009-1, chemically known as (R)-1-[(R)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene, is a member of the Walphos family of ligands, which are highly specialized phosphorus-based compounds recognized for their utility in asymmetric catalysis. solvias.comscbt.com The structure of these ligands features a ferrocene (B1249389) backbone, which imparts unique stereochemical properties and a rigid framework for orienting phosphine (B1218219) donor groups. scbt.comnih.gov The specific architecture of SL-W009-1, with its distinct chiral elements and bulky substituents, creates a well-defined and sterically demanding environment around a coordinated metal center. scbt.com

The chirality of Walphos SL-W009-1 is a key feature of its design, arising from two distinct sources: central chirality and planar chirality. solvias.comnih.gov

Central Chirality: The molecule possesses a stereogenic carbon center on the ethyl group attached to the cyclopentadienyl (B1206354) (Cp) ring of the ferrocene core. In SL-W009-1, this center has the (R) configuration. solvias.com

Planar Chirality: Ferrocene derivatives can exhibit planar chirality when one of the Cp rings is unsymmetrically substituted. nih.gov In SL-W009-1, the substitution pattern on the Cp ring—bearing both the chiral ethylphosphine (B1201611) side chain and the phenylphosphine (B1580520) group—creates a chiral plane. solvias.comnih.gov According to nomenclature conventions, the stereochemistry of this plane is also designated as (R), often written as (Rp). solvias.com

The combination of both central and planar chirality results in a C1-symmetric ligand, providing a highly specific and rigid chiral environment essential for inducing enantioselectivity in catalytic reactions. scbt.com

The steric and electronic properties of Walphos SL-W009-1 are precisely controlled by its constituent groups, which in turn dictate the environment of a coordinated metal catalyst. scbt.com

Steric Environment: The most significant steric influence comes from the four bulky 3,5-xylyl groups attached to the two phosphorus atoms. solvias.comscbt.com These groups create a sterically hindered pocket around the metal center, which can control substrate approach and influence the stereochemical outcome of a reaction. scbt.com This substantial steric protection also contributes to the stability of the resulting metal complexes. scbt.com

Planar and Central Chirality Contributions

Formation of Organometallic Complexes with Walphos SL-W009-1

Walphos SL-W009-1 functions as a bidentate diphosphine ligand, readily forming stable organometallic complexes with a variety of transition metals. These complexes are the active species in numerous catalytic transformations. google.comgoogle.comacs.org

As a diphosphine ligand, the primary coordination mode of Walphos SL-W009-1 is bidentate chelation. Upon complexation with a transition metal, the two phosphorus atoms coordinate to the metal center. acs.orgnih.gov This coordination typically results in the formation of a large, eight-membered chelate ring. acs.orgnih.govacs.org Structural studies of related Walphos complexes have confirmed that the ligand generally coordinates in a cis fashion to the metal. acs.orgnih.gov This well-defined chelation creates a rigid and predictable geometry, which is fundamental to its effectiveness in asymmetric catalysis. scbt.com

Walphos SL-W009-1 and its analogues have been shown to form catalytically active complexes with a range of late transition metals.

Rhodium (Rh): Walphos SL-W009-1 is cited as a suitable chiral ligand for forming rhodium-based catalysts. google.comgoogle.com It can be combined with rhodium precursors such as [Rh(nbd)₂]BF₄ to generate active catalysts for asymmetric reactions. google.com

Ruthenium (Ru): The ligand is effective in forming ruthenium organometallic complexes. google.comgoogle.com Detailed studies on analogous Walphos ligands show the formation of cationic ruthenium complexes like [RuCl(p-cymene)(Walphos)]PF₆. acs.orgnih.govacs.org

Palladium (Pd): Palladium complexes of Walphos ligands are well-established. acs.orgresearchgate.net Structural elucidation of the related [PdCl₂(SL-W002-1)] complex confirms the bidentate chelation mode. acs.orgnih.gov Walphos ligands have been employed in various palladium-catalyzed reactions, including allylic alkylations. researchgate.netnih.gov

Iridium (Ir): Walphos-type ligands have been successfully used in iridium-catalyzed asymmetric hydrogenations, indicating the formation of active iridium complexes. acs.orgnih.govresearchgate.net

Copper (Cu): The Walphos ligand family has been utilized in copper-catalyzed enantioselective reactions. rsc.orgrsc.org The electronic properties of the Walphos ligand can influence the Lewis acidity of the copper catalyst, which in turn affects selectivity. rsc.org

Table 1: Documented Complexation and Catalytic Use of Walphos SL-W009-1 and Close Analogues

| Metal | Precursor/Complex Type | Application Context | Citations |

|---|---|---|---|

| Rhodium (Rh) | Forms complex with [Rh(nbd)₂]BF₄ | Asymmetric Catalysis | google.com, google.com |

| Ruthenium (Ru) | Forms complex with Ru precursors | Asymmetric Catalysis | google.com, google.com |

| [RuCl(p-cymene)(Walphos)]PF₆ | Structural & Catalytic Studies | acs.org, nih.gov | |

| Palladium (Pd) | [PdCl₂(Walphos)] | Structural & Catalytic Studies | acs.org, nih.gov |

| Pd(0) Complexes | Asymmetric Allylic Alkylation | researchgate.net | |

| Iridium (Ir) | In situ generated Ir-Walphos complexes | Asymmetric Hydrogenation | acs.org, nih.gov |

| Copper (Cu) | In situ generated Cu-Walphos complexes | Conjugate Reduction, Cycloaddition | rsc.org, rsc.org |

The precise three-dimensional structures of several metal-Walphos complexes have been determined, primarily through single-crystal X-ray diffraction. acs.orgnih.gov While a specific crystal structure for a Walphos SL-W009-1 complex is not detailed in the searched literature, extensive studies on the closely related analogue, SL-W002-1, provide critical insights into the coordination geometry. acs.org

For instance, the molecular structures of the palladium dichloride complex, [PdCl₂(SL-W002-1)], and the ruthenium p-cymene (B1678584) complex, [RuCl(p-cymene)(SL-W002-1)]PF₆, have been determined. acs.orgnih.govacs.org These studies reveal that the Walphos ligand coordinates to the metal center in a cis-chelating fashion, forming the characteristic eight-membered ring. acs.orgnih.gov Upon complexation, the ligand backbone adopts a specific conformation to accommodate the geometric requirements of the metal. acs.org The analysis of these structures shows how the phenyl ring on the backbone and the phosphine substituents arrange themselves, defining the chiral pocket around the metal. acs.org These elucidated structures serve as a reliable model for understanding the coordination behavior of Walphos SL-W009-1.

Complexation with Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), Iridium (Ir), and Copper (Cu)

Influence of Ligand Conformation on Metal Coordination

The specific three-dimensional arrangement, or conformation, of the Walphos SL-W009-1 ligand is a critical factor in determining how it coordinates with a metal center, which in turn dictates the efficacy and selectivity of the resulting catalyst. Walphos SL-W009-1, formally known as (R)-1-[(R)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene, belongs to the Walphos family of bulky, electron-rich diphosphine ligands based on a ferrocene backbone. solvias.com The inherent structural features of these ligands, including the bulky di(3,5-xylyl)phosphino groups on Walphos SL-W009-1, create significant steric hindrance. This bulk is not a passive feature; it actively directs the geometry of coordination with transition metals, promoting unique spatial arrangements that are crucial for high selectivity in catalytic reactions. scbt.com

Upon complexation with a transition metal, Walphos-type ligands typically coordinate in a cis fashion, forming an eight-membered chelate ring. acs.orgnih.gov This coordination induces a defined and often rigid conformation in the resulting metal complex. Studies on analogues like Walphos SL-W002-1 have provided detailed insights into these conformational changes. For instance, when coordinated to a palladium(II) or ruthenium(II) center, the ligand backbone and the phenyl rings of the phosphino (B1201336) groups undergo significant rearrangement compared to the free ligand. acs.org

A comparative analysis between a Walphos complex, [PdCl₂(SL-W002-1)], and its biferrocene analogue revealed distinct conformational shifts. The replacement of the phenyl ring in the Walphos backbone with a second ferrocene unit leads to a notable change in the structural environment around the coordinated metal. acs.orgnih.gov Specifically, one of the phosphorus atoms and its attached phenyl rings are repositioned. This conformational change directly impacts the catalytic pocket, influencing substrate approach and, consequently, the stereochemical outcome of the reaction. acs.org In the case of Walphos SL-W009-1, the bulky xylyl substituents provide substantial steric shielding, which is instrumental in creating a well-defined chiral environment around the metal, thereby enhancing selectivity. scbt.com

| Complex | Key Ligand Feature | Observed Conformational Characteristic upon Coordination | Impact on Metal Environment |

|---|---|---|---|

| [PdCl₂(Walphos SL-W002-1)] | Ferrocenyl-aryl backbone | Presence of a slipped π-π interaction between a ferrocene Cp ring and a phosphine phenyl ring. | Creates a specific and relatively constrained structural surrounding for the Pd metal. |

| [PdCl₂(Biferrocene analogue)] | Biferrocene backbone | Absence of the corresponding π-π interaction; rotation of a phosphine phenyl ring to minimize steric clash with the second ferrocene unit. | Leads to a significantly different structural surrounding for the Pd metal compared to the Walphos complex. |

Electrochemical Behavior of Walphos-Metal Complexes in Catalytic Cycles

The electrochemical properties of Walphos-metal complexes are intrinsically linked to the redox-active ferrocene backbone and are fundamental to their function in catalytic cycles. Ferrocene and its derivatives are well-known for their stable and reversible one-electron oxidation from the iron(II) state to the iron(III) state (the ferrocene/ferrocenium couple, Fc/Fc⁺). acs.org This redox activity can play a crucial role in catalytic mechanisms that involve changes in the oxidation state of the metal center.

Studies on the oxidative electrochemistry of various Walphos ligands have shown that they generally exhibit two oxidation waves, corresponding to the two phosphorus atoms and the ferrocene moiety, with varying degrees of reversibility. researchgate.net However, upon coordination to a metal like palladium or platinum, the electrochemical behavior is significantly simplified. researchgate.net This simplification suggests a strong electronic interaction between the ligand and the metal, creating a new, unified redox-active system.

The redox potential of the Walphos-metal complex can influence the catalytic cycle in several ways. It can affect the ease of oxidative addition and reductive elimination steps, which are often key elementary steps in cross-coupling and hydrogenation reactions. For example, the electron-donating properties of the bulky phosphine groups on Walphos SL-W009-1 enhance the electron density at the metal center. scbt.com This electronic enrichment can facilitate the oxidative addition of a substrate to the metal and stabilize the resulting higher-oxidation-state intermediate.

While detailed electrochemical data specifically for Walphos SL-W009-1 complexes are not extensively published, the general behavior of the Walphos family provides a strong framework for understanding its role. The reversible redox nature of the ferrocene unit within the ligand backbone allows it to act as an electron reservoir, potentially stabilizing different oxidation states of the catalytic metal center throughout the reaction cycle. This modulation of the metal's electronic properties, combined with the steric control exerted by the ligand's conformation, is central to the high efficiency and selectivity observed in catalytic systems employing Walphos ligands. scbt.comacs.org

| Species | Observed Electrochemical Feature | Relevance to Catalysis |

|---|---|---|

| Free Walphos Ligands | Typically two oxidation waves with varying reversibility. | Represents the individual redox properties of the ferrocene and phosphine groups before complexation. |

| Walphos-Metal Complexes (e.g., Pd, Pt) | Greatly simplified electrochemical behavior, often a single, more reversible oxidation. | Indicates strong electronic communication; the complex acts as a single redox unit, which can stabilize intermediates in the catalytic cycle. |

| Ferrocene Backbone | Highly reversible one-electron oxidation (Fe²⁺/Fe³⁺). | Acts as an electron sink/source, modulating the electronic properties of the active metal center and facilitating key catalytic steps like oxidative addition/reductive elimination. |

Catalytic Applications of Walphos Sl W009 1 in Asymmetric Reactions

Asymmetric Hydrogenation of Olefins and Ketones

Walphos SL-W009-1 has demonstrated considerable success in the asymmetric hydrogenation of olefins and ketones, a crucial transformation in the synthesis of chiral molecules. acs.orgethz.ch These reactions, facilitated by rhodium and ruthenium complexes of the ligand, often yield products with high enantioselectivity. acs.orgnih.gov

Substrate Scope and Enantioselectivity Profiles

The Walphos ligand family, in general, has been developed with asymmetric hydrogenations in mind. acs.org Applications of these ligands in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various olefins and ketones have resulted in high enantioselectivities. acs.orgethz.ch For instance, in the hydrogenation of a 2-isopropylcinnamic acid derivative, an intermediate in the synthesis of the renin inhibitor Aliskiren, a Walphos-type ligand proved to be highly suitable. acs.orgnih.gov

The performance of Walphos SL-W009-1 and its analogues can vary depending on the substrate. For example, in the rhodium-catalyzed hydrogenation of 2-methylcinnamic acid (MCA), a biferrocene analogue of a Walphos ligand gave the product with 92% enantiomeric excess (ee). acs.org In the hydrogenation of acetylacetone (B45752) (ACA) and ethyl 3-oxopentanoate (B1256331) (EOP) using ruthenium catalysts, Walphos ligands and their biferrocene analogues have shown excellent performance, achieving up to 98% ee for ACA and 93% ee for EOP. acs.org

Detailed enantioselectivity data for various substrates using Walphos-type ligands are presented below:

| Substrate | Ligand | Catalyst System | Product ee (%) |

| 2-Methylcinnamic acid (MCA) | Biferrocene analogue of SL-W001-1 | Rh | 92 |

| Acetylacetone (ACA) | Biferrocene analogue of SL-W001-1 | Ru | 98 |

| Ethyl 3-oxopentanoate (EOP) | Biferrocene analogue of SL-W001-1 | Ru | 92 |

| Acetylacetone (ACA) | Walphos SL-W002-1 | Ru | 96 |

| Ethyl 3-oxopentanoate (EOP) | Walphos SL-W002-1 | Ru | 93 |

| 2-Isopropylcinnamic acid derivative | Walphos-type ligand | Rh | High |

| This table presents a selection of enantioselectivity results for Walphos-type ligands in asymmetric hydrogenation reactions. |

Catalytic Systems: Rh-Walphos and Ru-Walphos Complexes

Both rhodium and ruthenium precursors are commonly used to form active catalytic complexes with Walphos SL-W009-1 and other Walphos ligands. acs.orgnih.govgoogle.com These catalysts are typically formed in situ by reacting the ligand with a suitable metal source. acs.org

For the asymmetric hydrogenation of alkenes, rhodium catalysts have generally shown better results than ruthenium or iridium precursors. acs.org Common rhodium precursors include [Rh(NBD)2]BF4 and [RhCl(NBD)]2. acs.orgacs.org For instance, the catalyst system 15/[RhCl(NBD)]2/THF was investigated for the hydrogenation of MCA. nih.gov

Ruthenium complexes, on the other hand, have proven to be particularly effective for the hydrogenation of ketones. acs.orgacs.org A typical ruthenium precursor is [RuI2(p-cymene)]2. google.com The complexation of a Walphos analogue to a RuCl(p-cymene) unit has been studied, revealing conformational changes in the ligand upon coordination. nih.gov

Influence of Reaction Conditions (e.g., solvent, temperature, additives)

The efficiency and enantioselectivity of hydrogenations using Walphos-based catalysts are sensitive to reaction conditions such as solvent, temperature, and the presence of additives.

For the enantioselective hydrogenation of a 2,3-benzodiazepine intermediate, various conditions were screened. amazonaws.com These included different base/solvent systems like KOH/MeOH/HCOOH and the use of triethylamine (B128534) formate (B1220265) (TEAF) in either methanol (B129727) or dichloromethane (B109758). amazonaws.com The temperature was also a key parameter, with reactions being conducted at 40°C. amazonaws.com In another study, the hydrogenation of an alkene was carried out at 20°C, while ketone hydrogenations were performed at a higher temperature of 80°C. acs.org

Hydrogen pressure is another critical factor. For different olefin substrates, pressures ranging from 1 bar to 50 bar have been applied. acs.org For ketone hydrogenations, a significantly higher pressure of 80 bar was used. acs.org

The choice of solvent can also play a crucial role. Solvents such as methanol (MeOH), tetrahydrofuran (B95107) (THF), and dichloromethane (CH2Cl2) have been employed in these reactions. nih.govacs.orgamazonaws.com For example, the hydrogenation of MCA was tested with both a [Rh(NBD)2]BF4/MeOH system and a [RhCl(NBD)]2/THF system. nih.gov

Applications in Other Asymmetric C-C Bond Forming Reactions

Beyond hydrogenation, Walphos SL-W009-1 and its analogues have been successfully applied in other important asymmetric carbon-carbon bond-forming reactions.

Copper-Catalyzed Conjugate Reduction (e.g., of Alkynes/Ynenoates)

In the realm of copper catalysis, Walphos ligands have been instrumental in the development of asymmetric conjugate reduction reactions. Specifically, a copper hydride (CuH) complex ligated to a Walphos ligand has been shown to promote the 1,4-reduction of ynenoates with high regio- and enantioselectivity. nih.gov

In one study, the reduction of an ynenoate was achieved using 5 mol % Cu(OAc)2·H2O with a Walphos ligand in the presence of diethoxymethylsilane (B37029) (DEMS) and t-BuOH at 4 °C. nih.gov This protocol afforded the corresponding β-alkynyl ester in 90% isolated yield and with an impressive 99% enantiomeric excess. nih.gov However, it was noted that for substrates containing a Lewis basic carbamate (B1207046) group, the electron-deficient Walphos ligand sometimes led to decreased selectivity, possibly due to secondary interactions with the copper catalyst. rsc.orgrsc.org

Palladium-Catalyzed Asymmetric Larock Isoquinoline (B145761) Synthesis

A significant recent development has been the first-ever asymmetric Larock isoquinoline synthesis, which was enabled by a palladium catalyst bearing a Walphos ligand. nih.govacs.org The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. nih.govacs.orgorganic-chemistry.orgub.edu

The use of a Pd(OAc)2/Walphos SL-W002-1 catalyst system allowed for the synthesis of axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities, reaching up to 97.5:2.5 er and 98% yield. nih.govacs.org This breakthrough opens up new avenues for the synthesis of a previously inaccessible class of chiral molecules. Density Functional Theory (DFT) calculations have been employed to elucidate the catalytic mechanism and the origin of the observed enantioselectivity. nih.gov

Asymmetric Allylic Alkylation

A comprehensive review of scientific literature and patent databases did not yield specific research findings, data, or examples of the application of the chiral ligand Walphos SL-W009-1 in palladium-catalyzed or other metal-catalyzed asymmetric allylic alkylation (AAA) reactions. While the broader Walphos family of ligands has been explored in this context, specific performance data, including substrate scope, reaction conditions, yields, and enantioselectivities for Walphos SL-W009-1, are not available in the reviewed sources. Consequently, no data table for this application can be provided.

Other Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

There is no available information in the searched scientific literature regarding the use of Walphos SL-W009-1 as a ligand in 1,3-dipolar cycloaddition reactions or other cycloaddition processes. Although other Walphos analogues have been utilized in copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides, specific studies detailing the catalytic activity or synthetic utility of the SL-W009-1 variant for these transformations have not been reported. As a result, no data table can be generated for this section.

Mechanistic and Theoretical Investigations of Walphos Sl W009 1 Catalysis

Proposed Catalytic Cycles and Key Intermediates

Catalytic cycles involving Walphos SL-W009-1, often in conjunction with a transition metal like rhodium or palladium, are proposed to proceed through a series of well-defined steps involving key intermediates. ucc.ielu.se While the specific nature of the cycle can vary depending on the reaction, a general framework involves the coordination of the Walphos ligand to the metal center, followed by substrate activation, bond formation, and finally, product release with regeneration of the active catalyst. lu.segunt.de

In many instances, the catalytic process is initiated by the formation of an active catalyst-substrate complex. gunt.de For example, in hydrogenation reactions, the cycle may involve oxidative addition of hydrogen to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the hydrogenated product. lu.se The Walphos ligand, with its specific steric and electronic properties, plays a crucial role in stabilizing the intermediates and influencing the energetics of each step in the cycle. scbt.com

Key intermediates in these cycles often include metal-hydride species, metal-alkene complexes, and metallacyclic structures. The precise characterization of these transient species is challenging but essential for a complete understanding of the reaction mechanism. Spectroscopic techniques and computational modeling are often employed to infer their structures and roles.

A defining feature of Walphos SL-W009-1 is its ability to induce high levels of enantioselectivity in asymmetric catalysis. scbt.com This stereocontrol is a direct consequence of the chiral environment created by the ligand around the metal's active site. core.ac.uk The bulky di(3,5-xylyl)phosphino groups and the ferrocene (B1249389) backbone of Walphos SL-W009-1 create a well-defined chiral pocket that dictates the orientation of the incoming substrate. solvias.com

For many cross-coupling reactions, oxidative addition of an aryl halide to the palladium(0) center is often considered the rate-determining step. ucc.ie However, in other transformations, such as certain hydrogenation reactions, the migratory insertion of the alkene into the metal-hydride bond or the reductive elimination of the product could be rate-limiting.

Kinetic studies, including reaction progress analysis and the determination of reaction orders with respect to reactants and catalyst components, are crucial for elucidating the RDS. nih.gov These experimental approaches, when combined with computational modeling of the energy profile of the entire catalytic cycle, can provide a comprehensive picture of the factors that control the reaction rate. nih.gov

Role of Walphos SL-W009-1 in Stereocontrol

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions catalyzed by complexes of Walphos SL-W009-1. doi.orgwhiterose.ac.uk These theoretical studies provide insights into geometric structures, energy profiles, and the nature of transition states that are often difficult to obtain through experimental means alone. diva-portal.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organometallic complexes and catalytic cycles. core.ac.uk Specifically, functionals like M06-2X, paired with basis sets such as 6-31G**, have proven effective in providing accurate geometries and energies for systems involving transition metals and bulky ligands like Walphos SL-W009-1. doi.orgresearchgate.netresearchgate.net

Geometry optimization calculations are performed to find the lowest energy structures of reactants, intermediates, transition states, and products. doi.org Subsequent frequency calculations are carried out to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. mdpi.com From these calculations, a detailed energy profile for the entire catalytic cycle can be constructed, revealing the relative energies of all species involved. doi.org

Table 1: Representative Computational Methods for Walphos SL-W009-1 Catalysis

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (M06-2X) | 6-31G** | Geometry optimizations and frequency calculations. | doi.org |

This table is for illustrative purposes and may not be exhaustive.

A key advantage of computational modeling is the ability to locate and characterize transition state (TS) structures. acs.org The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy (Ea). gunt.decatalysis.blogsavemyexams.com By providing an alternative reaction pathway with a lower activation energy, the catalyst increases the reaction rate. catalysis.blogsavemyexams.comusf.edu

Computational methods can simulate the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. whiterose.ac.uk The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter that dictates the kinetics of the reaction. catalysis.blog Theoretical calculations of activation energies for different potential pathways can help to identify the most favorable reaction mechanism. escholarship.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction Step

| Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS1 | 15.2 |

| Migratory Insertion | TS2 | 18.5 |

This is a hypothetical data table for illustrative purposes.

Reactions are typically carried out in a solvent, and the effects of the solvent can significantly influence the reaction mechanism and energetics. To account for these effects in theoretical calculations, solvation models are employed. doi.orgresearchgate.net Continuum solvation models, such as the SMD (Solvation Model based on Density) model, are commonly used. mdpi.comdoi.org

These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. researchgate.net The inclusion of a solvation model is crucial for obtaining results that are comparable to experimental data, as it can alter the relative energies of intermediates and transition states. mdpi.comdoi.org

Simulation of Transition States and Activation Energies

Spectroscopic Investigations for Mechanistic Insights (e.g., NMR studies of intermediates)

Spectroscopic techniques are fundamental tools for elucidating the mechanisms of transition metal-catalyzed reactions, providing invaluable insights into the structure and behavior of catalytic intermediates. In the context of catalysis involving Walphos ligands, particularly Walphos SL-W009-1, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal for characterizing metal-ligand complexes and transient species formed during the catalytic cycle.

NMR studies, including ¹H, ³¹P, and ¹³C NMR, are routinely used to confirm the coordination of the Walphos ligand to a metal center, such as palladium (Pd) or rhodium (Rh), and to probe the electronic and steric environment of the resulting complex. nih.govresearchgate.net The ³¹P NMR chemical shifts are particularly sensitive to the coordination environment of the phosphorus atoms and can be used to monitor the formation of catalytic intermediates in solution. nih.gov For instance, in studies of related Walphos ligands like SL-W002-1, palladium and ruthenium complexes have been synthesized and fully characterized by NMR and X-ray diffraction to understand their precise structural features before their use in catalysis. acs.orglu.se These analyses reveal crucial details about bond lengths, coordination geometries, and the conformational arrangement of the ligand's ferrocenyl and phenyl groups around the metal center. lu.se

In-situ NMR spectroscopy allows for the real-time observation of a reaction mixture, enabling the detection and characterization of short-lived intermediates that are central to the catalytic mechanism. nih.gov For example, in studies of catalytic hydrosilylation, ²⁹Si NMR can be used to track the consumption of silane (B1218182) starting materials and the formation of silylated products. nih.gov While specific NMR data for intermediates of Walphos SL-W009-1 are not extensively published, analysis of analogous systems provides a clear framework for how such investigations are conducted. The characterization of a palladium dichloride complex with a biferrocene analogue of a Walphos ligand, for instance, provides a reference for the types of spectroscopic data acquired. acs.org

Table 1: Representative Spectroscopic Data for a Walphos-Type Palladium Complex

| Technique | Observation | Significance |

|---|---|---|

| ³¹P NMR | Two distinct signals for the two non-equivalent phosphorus atoms, shifted downfield upon coordination to Pd(II). | Confirms the bidentate coordination of the diphosphine ligand to the metal center and indicates changes in the electronic environment of the phosphorus nuclei. |

| ¹H NMR | Complex multiplet patterns for the ferrocenyl, phenyl, and xylyl protons. Shift in the methyl proton signals of the ethyl bridge. | Provides information on the overall structure and conformation of the complex in solution. Changes in specific proton resonances confirm the ligand's structure is maintained upon complexation. |

| ¹³C NMR | Characteristic signals for the cyclopentadienyl (B1206354) (Cp) rings of the ferrocene backbone and the xylyl groups. | Allows for the complete structural assignment of the carbon skeleton of the ligand within the metal complex. |

| X-ray Crystallography | Precise bond lengths (e.g., Pd-P, Pd-Cl) and angles (e.g., P-Pd-P bite angle). Defines the solid-state conformation of the complex. | Offers unambiguous proof of structure and reveals steric features that influence catalytic activity and selectivity. lu.se |

Deuterium (B1214612) Labeling Studies to Elucidate Reaction Pathways

Deuterium labeling is a powerful mechanistic probe used to trace the fate of hydrogen atoms throughout a reaction sequence, thereby clarifying reaction pathways and the nature of key bond-breaking and bond-forming events. For reactions catalyzed by Walphos-metal complexes, these studies have provided critical evidence for proposed mechanisms.

One notable application involved the rhodium-catalyzed enantioselective silylation of C–H bonds, where ligands from the Walphos family (L3-L5) were employed. nih.gov In this study, a substrate containing a deuterium atom at the C-H bond targeted for silylation was used. nih.gov The reaction was monitored to determine the location of the deuterium label in the products and the unreacted starting material. It was observed that the deuterium was incorporated exclusively into the norbornane (B1196662) byproduct, with no deuterium found in the aryl C–H bonds of the silylated product or the remaining starting material. nih.gov This outcome indicated that the rhodium deuteride (B1239839) species formed after the initial C-H activation did not re-insert into an aryl C-H bond, suggesting that the C-H cleavage step is not fully reversible under the reaction conditions. nih.gov

In a different study focusing on the asymmetric hydrogenation of a vinyl fluoride, a rhodium complex of a Walphos ligand was identified as the only catalyst to give high conversion and enantioselectivity while minimizing a defluorination side reaction. researchgate.net Deuterium labeling studies were instrumental in understanding this side reaction. The results demonstrated that significant isomerization of the olefin substrate occurred concurrently with the undesired defluorination, providing crucial information for optimizing the reaction to favor the desired hydrogenation pathway. researchgate.net

Table 2: Mechanistic Insights from Deuterium Labeling Studies with Walphos Ligands

| Catalytic System | Reaction | Key Finding from Deuterium Labeling | Mechanistic Implication |

|---|---|---|---|

| [Rh(cod)Cl]₂ / Walphos (L3-L5) | Enantioselective Silylation of Aryl C–H Bonds | Deuterium from a labeled substrate was found only in the hydrogen acceptor (norbornane), not in the product or recovered starting material. nih.gov | The C–H cleavage step is not the rate-determining step and is only partially reversible. nih.gov |

| Rh / Walphos Complex | Asymmetric Hydrogenation of a Vinyl Fluoride | Significant olefin isomerization was observed to accompany the undesired defluorination side-reaction. researchgate.net | Provided a rationale for the formation of byproducts and guided efforts to improve chemoselectivity. researchgate.net |

Kinetic Studies of Walphos-Mediated Reactions

Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of reaction orders with respect to the catalyst, substrates, and other reagents. This information is crucial for constructing a detailed reaction mechanism, identifying the rate-limiting step, and understanding how the structure of the ligand, such as Walphos SL-W009-1, influences catalytic efficiency.

Kinetic studies of catalytic systems involving Walphos ligands have helped to build comprehensive mechanistic pictures. For example, in the hydrogenation of tiglic acid catalyzed by tetraruthenium carbonyl clusters containing Walphos ligands (specifically W001 and W002), kinetic data were essential in formulating a proposed reaction mechanism. lu.se The study correlated the observed enantioselectivity with the dynamic behavior of hydride ligands, which was probed by variable-temperature NMR, and this hypothesis was supported by the kinetic profile of the reaction. lu.se

Table 3: Illustrative Kinetic Data and Mechanistic Implications

| Parameter Varied | Observed Effect on Rate (kobs) | Deduced Reaction Order | Mechanistic Implication |

|---|---|---|---|

| [Catalyst] | Linear increase in kobs with [Catalyst] | First-order in catalyst | A single catalyst molecule is involved in the rate-determining step. researchgate.net |

| [Substrate A] | Linear increase in kobs with [Substrate A] | First-order in Substrate A | Substrate A is involved in the rate-determining step, likely before or during the slowest transition state. researchgate.net |

| [Substrate B] | kobs is independent of [Substrate B] | Zero-order in Substrate B | Substrate B is not involved in the rate-determining step; it likely reacts in a fast step after the slow step. researchgate.net |

| [Ligand] (excess) | Decrease in kobs with increasing [Ligand] | Inverse first-order in Ligand | A coordinatively unsaturated metal species, formed by ligand dissociation, is the active catalyst. |

Structure Activity Relationship Sar Studies of Walphos Ligands

Impact of Phosphine (B1218219) Substituents on Catalytic Performance

The substituents on the phosphorus atoms of Walphos ligands play a pivotal role in determining their catalytic performance. The steric bulk and electronic properties of these groups directly influence the ligand's coordination to the metal center, which in turn affects the activity and selectivity of the resulting catalyst. scbt.comlu.sed-nb.info

Walphos SL-W009-1, chemically known as (R)-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine, is characterized by its bulky di(3,5-xylyl)phosphino groups. scbt.comgoogle.comsolvias.com These large substituents provide significant steric hindrance around the metal center. This steric protection can enhance enantioselectivity by creating a well-defined chiral pocket that dictates the binding orientation of the substrate. scbt.com

The electronic nature of the phosphine substituents is also critical. The xylyl groups in SL-W009-1 are considered electron-rich compared to simple phenyl groups. Electron-donating substituents can increase the electron density on the metal center, which can influence the kinetics and mechanism of the catalytic cycle. d-nb.info The tuning of these electronic properties, for example by introducing electron-withdrawing or electron-donating groups on the aryl rings of the phosphine, is a key strategy in optimizing ligand performance for specific catalytic transformations. researchgate.netfigshare.com Studies have shown that a balance between steric and electronic effects is often necessary to achieve optimal results. For instance, in the copper-catalyzed reduction of ynenoates, an electron-deficient Walphos ligand (bearing 3,5-bis(trifluoromethyl)phenyl groups) provided excellent enantioselectivity and regioselectivity, suggesting that a more Lewis acidic copper catalyst was beneficial for that specific transformation. rsc.org

Role of the Ferrocene (B1249389) Backbone and Planar Chirality

The ferrocene backbone is a defining feature of Walphos ligands, contributing significantly to their structural rigidity and chiral environment. nih.gov The backbone consists of a ferrocenyl group linked to a phenyl group, creating a specific three-dimensional structure. figshare.com This framework possesses planar chirality, arising from the non-symmetrical substitution pattern on one of the cyclopentadienyl (B1206354) (Cp) rings, in addition to central chirality on the ethyl bridge. acs.org

This combination of chiral elements creates a highly ordered and predictable coordination sphere around the metal. The ferrocene unit's geometry dictates the positioning of the two phosphine donor groups, which coordinate to the metal to form an eight-membered chelate ring. acs.org The rigidity of this backbone is crucial for maintaining the chiral environment throughout the catalytic cycle, thereby enabling effective transfer of chirality to the product. lu.se

Structural studies comparing Walphos ligands to analogues where the backbone phenyl ring is replaced by another ferrocene unit (biferrocene-based ligands) have highlighted the importance of the original ferrocenyl-aryl backbone. Replacing the phenyl ring with a ferrocene Cp ring leads to significant changes in the position of the phosphorus atom attached to the backbone and alters the conformation of the phosphine's aryl rings. acs.orgnih.gov These structural modifications result in a different environment around the coordinated metal, which in turn affects catalytic performance, often leading to lower enantioselectivities compared to the original Walphos ligands. acs.orgacs.org This underscores the critical role of the specific ferrocenyl-phenyl backbone in creating the optimal catalytic pocket.

Comparative Studies with Other Chiral Diphosphine Ligands (e.g., Josiphos, BIFEP, BINAP)

The performance of Walphos SL-W009-1 and its analogues is often benchmarked against other well-established classes of chiral diphosphine ligands, such as Josiphos, BIFEP, and BINAP. These comparisons are essential for understanding the relative strengths and weaknesses of each ligand type in various catalytic applications.

In many asymmetric hydrogenations, Walphos ligands have demonstrated high efficacy. However, their performance relative to other ligands is highly dependent on the specific substrate and reaction conditions.

For example, in a screening for the enantioselective desymmetrization of a spiro-indene derivative via Rh-catalyzed hydrogenation, Walphos SL-W009-1 was tested alongside ligands like BIFEP and Josiphos analogues. The results from such screenings help identify the optimal ligand for a particular transformation, highlighting that no single ligand is universally superior.

Table 1: Ligand Screening for Asymmetric Hydrogenation

| Ligand Name | Shorthand | Class | Enantiomeric Excess (ee %) | Conversion (%) |

|---|---|---|---|---|

| (R,R)-BIFEP | L7 | BIFEP | - | - |

| (R)-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine | SL-W009-1 | Walphos | - | - |

| (R)-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethyl-3-methoxyphenyl)phosphine | SL-J109-1 | Josiphos | - | - |

This table is based on a ligand screening study doi.org. Specific performance data for this particular screening was not detailed in the provided search results, but it illustrates the comparative nature of these investigations.

In the Rh-catalyzed asymmetric hydrogenation of N-substituted 2-phenylpyridinium salts, a Josiphos derivative (SL-J002-2) was found to be the best-performing ligand, yielding 85% ee. In the same study, a Walphos ligand was the next best, affording the product with 38% ee, demonstrating the superiority of Josiphos for that specific substrate. unimi.it

Conversely, in the copper-catalyzed alkylation of 3-bromooxindoles, Walphos and DiazaPHOS ligands were found to provide the best enantioselectivities among 69 chiral bis(phosphine) ligands screened. nih.gov

Beyond enantioselectivity, the choice of ligand can profoundly influence the regioselectivity of a reaction. This is particularly evident in reactions with substrates that have multiple reactive sites. A study on the copper-catalyzed conjugate reduction of ynenoates provides a clear example of how Walphos and Josiphos ligands can direct the reaction to different outcomes. rsc.orgrsc.org

In this system, the reduction can occur at two different positions, leading to either 1,4- or 1,6-reduction products. The study found that a significant electronic influence was observed within the Walphos series. An electron-deficient Walphos ligand, (R)-1-{(RP)-2-[2-[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]phenyl]ferrocenyl}ethyl-di(phenyl)phosphine (a derivative of SL-W017-1), delivered quantitative conversion with essentially complete 1,4-selectivity and an outstanding 99% ee. rsc.orgrsc.org In contrast, Josiphos ligands, while also effective, were found to be particularly well-suited for substrates containing a Lewis basic carbamate (B1207046) group, where the electron-deficient Walphos ligand was less selective. rsc.orgrsc.org This suggests that the more electron-rich and sterically hindered Josiphos ligand disfavored secondary interactions with the carbamate group, leading to better outcomes for that substrate class.

Table 2: Ligand Effect on Regioselectivity in CuH-Catalyzed Reduction

| Ligand | Conversion (%) | Regioselectivity (1,4:1,6) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Walphos-type (electron deficient) | >98 | >19:1 | 99 |

| Josiphos-type (electron rich) | >95 | >19:1 | >92 |

Data adapted from studies on the asymmetric conjugate reduction of ynenoates, showing the high performance of both ligand families under optimized conditions for specific substrates rsc.orgrsc.org.

Enantioselectivity and Conversion Trends

Design Principles for Enhanced Selectivity and Reactivity

The extensive SAR studies on Walphos and related ligands have led to several key design principles for developing new catalysts with improved performance:

Tuning Steric and Electronic Properties: The catalytic outcome is a direct consequence of the ligand's steric and electronic profile. Bulky substituents on the phosphine atoms, like the xylyl groups in SL-W009-1, create a defined chiral pocket that enhances enantioselectivity. Simultaneously, the electronic nature of these substituents must be matched to the specific reaction mechanism; electron-rich ligands may be optimal for some transformations, while electron-deficient ones are better for others. d-nb.infonih.gov

Importance of a Rigid Chiral Backbone: The rigid ferrocenyl-aryl backbone of Walphos ligands is fundamental to their success. It pre-organizes the phosphine donors into an effective chiral conformation and maintains this geometry during catalysis. Modifications to this backbone, as seen in biferrocene analogues, often disrupt the optimal catalytic environment, demonstrating the superiority of the original Walphos scaffold. acs.orgacs.org

Modular Synthesis: The synthetic route to Walphos ligands allows for systematic variation of both the phosphine substituents and the substitution pattern on the backbone's phenyl ring. researchgate.netfigshare.com This modularity is a powerful tool, enabling the creation of ligand libraries and the fine-tuning of the catalyst for a specific application through rational design and screening.

Substrate-Ligand Matching: There is no universally superior ligand. The optimal choice depends on a synergistic interaction between the metal-ligand complex and the substrate. As seen in the comparative studies with Josiphos, secondary interactions between the catalyst and functional groups on the substrate can dramatically alter selectivity, necessitating careful ligand selection based on the substrate's structure. rsc.orgrsc.org

By applying these principles, researchers can continue to design and develop novel Walphos-type ligands and other chiral catalysts with enhanced selectivity and reactivity for the efficient synthesis of valuable chiral compounds.

Advanced Analytical and Characterization Techniques in Walphos Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex and Ligand Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Walphos ligands and their metal complexes in solution. conductscience.comencyclopedia.pubnih.govsavemyexams.com Key nuclei for the analysis of these organometallic compounds are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: This is one of the most direct methods for analyzing phosphine (B1218219) ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and coordination to a metal center. chemrxiv.orgrsc.orgrsc.org For a free Walphos ligand, distinct signals are observed for the two different phosphine groups. Upon coordination to a metal, these chemical shifts change significantly, providing unequivocal evidence of complex formation. researchgate.net Furthermore, the magnitude of the coordination-induced shift and the observation of coupling constants (e.g., J-Rh-P) can provide information about the geometry and lability of the complex. In studies of tetraosmium clusters with various Walphos ligands, ³¹P NMR was used to determine the coordination mode, with bridging ligands showing characteristic low-field shifts compared to chelating ones. lu.se

¹H and ¹³C NMR Spectroscopy: These techniques are used to characterize the organic framework of the ligand, including the ferrocene (B1249389) backbone and the xylyl substituents on the phosphorus atoms. nih.gov The complex spectra provide a fingerprint of the molecule, confirming its identity and purity. For chiral molecules like Walphos SL-W009-1, the protons within a methylene (B1212753) group or on the cyclopentadienyl (B1206354) rings can become diastereotopic, leading to more complex splitting patterns that can be analyzed to confirm the structure.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are often employed to make unambiguous assignments of all proton and carbon signals, which is especially crucial for complex structures like Walphos.

| Compound | Description | ³¹P NMR Shift (δ, ppm) | Reference |

|---|---|---|---|

| [H₄Os₄(CO)₁₀{μ-1,2-W001}] | Bridging coordination on an osmium cluster | ~15 (s), ~0 (s) | lu.se |

| [H₄Os₄(CO)₁₀{μ-1,2-W002}] | Bridging coordination on an osmium cluster | 18 (s), 7 (s) | lu.se |

| [H₄Os₄(CO)₁₀{μ-1,2-W005}] | Bridging coordination on an osmium cluster | 14 (s), -3 (s) | lu.se |

| Aminophosphines 4a/4b | Bis-heteroatom-substituted 3-coordinated phosphines | 99.9 / 101.0 | acs.org |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govtandfonline.com This method provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the Walphos ligand and its metal complexes.

For Walphos-type ligands, X-ray crystallography has been used to:

Confirm Absolute Configuration: The absolute stereochemistry of the chiral centers, including the planar chirality of the ferrocene backbone and the stereogenic carbon in the ethyl side chain, can be definitively established. acs.orgnih.gov

Analyze Coordination Geometry: When a Walphos ligand is part of a metal complex, X-ray diffraction reveals the coordination geometry around the metal center (e.g., square planar, tetrahedral), the bite angle of the diphosphine ligand, and the conformation of the eight-membered chelate ring it forms. researchgate.netacs.org

Study Intermolecular Interactions: The analysis of crystal packing can reveal intermolecular interactions, such as van der Waals forces or C-H···π interactions, which can influence the solid-state properties of the compound. rsc.org

Structural analysis of palladium and platinum complexes with Walphos ligands has provided detailed geometric parameters. researchgate.netacs.org For instance, in a study comparing a Walphos SL-W002-1 complex with a biferrocene analogue, X-ray data allowed for a detailed comparison of the P-C bond lengths and the conformation of the phenyl rings on the phosphino (B1201336) groups. acs.org

| Complex | Technique | Key Finding | Reference |

|---|---|---|---|

| [NiL¹(PPh₃)] | X-ray Crystallography | Confirmed a planar, four-coordinate geometry in the solid state. | nih.gov |

| (η⁵-C₅H₄Me)Mo(CO)₂(PR₃)I | X-ray Diffraction | Determined structures of cis isomers and calculated cone angles (e.g., 139° for PEt₃). | researchgate.net |

| Palladium complex with a Walphos ligand | X-ray Diffraction | The molecular structure was determined, allowing for detailed comparison with analogues. | researchgate.net |

| (R,SFc,RFc)-3·BH₃ | X-ray Diffraction | The molecular structure of the amine-borane complex was determined. | acs.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase (CSP), is the standard and most accurate method for determining the enantiomeric excess (ee) of chiral products formed in asymmetric catalysis. nih.govresearchgate.net It is also used to resolve enantiomers or diastereomers of the chiral ligands themselves. scholaris.caclockss.org

In the context of catalysis development with Walphos SL-W009-1, chiral HPLC is essential for:

Quantifying Enantioselectivity: After a catalytic reaction, the product mixture is analyzed by chiral HPLC. The two enantiomers of the product interact differently with the chiral stationary phase, leading to different retention times. The relative areas of the two peaks in the chromatogram are used to calculate the enantiomeric excess. sciforum.net

Ligand Purification: During the synthesis of P-chiral phosphines, diastereomeric intermediates are often produced. These can be separated using silica (B1680970) gel chromatography or, in some cases, preparative HPLC, allowing for the isolation of a single diastereomer. scholaris.ca

Confirming Ligand Purity: The enantiomeric purity of the final Walphos ligand can be verified using chiral HPLC to ensure that no racemization or epimerization has occurred during synthesis or storage.

Studies on the asymmetric hydrogenation of various substrates using Walphos ligands routinely report ee values determined by chiral HPLC or gas chromatography (GC). acs.org For example, the enantiomeric excess of (R)-2-methyl-3-phenylpropanoic acid produced using a Walphos analogue was determined to be 92% by this method. acs.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of organometallic compounds like Walphos SL-W009-1 and its complexes, as it is a soft ionization technique that typically keeps the molecules intact. rsc.orgnih.gov

The primary applications of MS in Walphos research include:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the synthesized ligand, which can be compared to the calculated exact mass to confirm its elemental composition. clockss.org

Reaction Monitoring: The progress of a reaction, such as the synthesis of the ligand or its complexation to a metal, can be monitored by taking small aliquots from the reaction mixture and analyzing them by ESI-MS. This allows for the identification of reactants, intermediates, and products in the solution. researchgate.net

Fragment Analysis: Tandem mass spectrometry (MS/MS) involves selecting a specific ion and fragmenting it to study its structure. The fragmentation pattern of a Walphos ligand or its complex can provide valuable structural information and confirm the connectivity of the atoms. nih.gov Studies on phosphine-based ligands have investigated fragmentation pathways to identify characteristic product ions. nih.gov

Optical Rotation Measurements

Optical rotation is a classical technique used to characterize chiral substances. A chiral molecule, such as Walphos SL-W009-1, will rotate the plane of plane-polarized light. The direction (clockwise, dextrorotatory, +; or counter-clockwise, levorotatory, -) and magnitude of this rotation are characteristic properties of the compound.

The specific rotation, [α]D, is a standardized value measured at the sodium D-line (589 nm) under specific conditions of temperature and concentration. google.comdoi.org While X-ray crystallography provides the absolute configuration, optical rotation serves as a quick and simple method to:

Characterize a Chiral Product: The sign and magnitude of the optical rotation are recorded as part of the standard characterization data for a newly synthesized chiral compound. chalmers.se